Cas no 821768-06-3 (JNJ 17203212)

JNJ 17203212 structure
JNJ 17203212 structure
Product name:JNJ 17203212
CAS No:821768-06-3
MF:C17H15F6N5O
MW:419.324323892593
CID:1805583

JNJ 17203212 Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxamide,4-[3-(trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-
    • 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide
    • 4-[3-(trifluoromethyl)pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
    • UNII-71JE0C439X
    • 4-[3-Trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid [5-(trifluoromethyl)pyridin-2-yl]amide
    • JNJ 17203212
    • JNJ17203212
    • 71JE0C439X
    • 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid (5-trifluoromethyl-pyridin-2-yl)-amide
    • 4-[3-(TRIFLUOROMETHYL)-PYRIDIN-2-YL]-N-[5-(TRIFLUOROMETH YL)-PYRIDIN-2-YL]-1-PIPERAZINECARBOXAMIDE
    • 4-(3-(trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide
    • GT
    • 1-Piperazinecarboxamide, 4-(3-(trifluoromethyl)-2-pyridinyl)-N-(5-(trifluoromethyl)-2-pyridinyl)-
    • 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide
    • JNJ-17203212
    • (R)-Flurbiprofen |
    • AGN-PC-0073XG
    • CHEMBL254778
    • http:////www.amadischem.com/proen/549688/
    • JNJ17203212;JNJ 17203212
    • N1-(3-Trifluoromethylpyrid-2-yl)-N4-(4-trifluoromethylpyrid-2-yl)carbamoylpiperazine
    • 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide (ACI)
    • Inchi: 1S/C17H15F6N5O/c18-16(19,20)11-3-4-13(25-10-11)26-15(29)28-8-6-27(7-9-28)14-12(17(21,22)23)2-1-5-24-14/h1-5,10H,6-9H2,(H,25,26,29)
    • InChI Key: JFRYYGVYCWYIDQ-UHFFFAOYSA-N
    • SMILES: O=C(N1CCN(C2C(C(F)(F)F)=CC=CN=2)CC1)NC1C=CC(C(F)(F)F)=CN=1

Computed Properties

  • Exact Mass: 419.11800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 564
  • Topological Polar Surface Area: 61.4

Experimental Properties

  • Density: 1.472±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (3.0E-3 g/L) (25 ºC),
  • PSA: 61.36000
  • LogP: 3.94420

JNJ 17203212 Security Information

  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn Xi
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

JNJ 17203212 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38310-5mg
JNJ-17203212
821768-06-3 98%
5mg
¥734.0 2023-09-06
Apollo Scientific
BISN0031-25mg
JNJ-17203212
821768-06-3 99%
25mg
£299.00 2023-04-14
TRC
J211358-100mg
JNJ 17203212
821768-06-3
100mg
$ 1177.00 2023-04-15
Apollo Scientific
BISN0031-5mg
JNJ-17203212
821768-06-3 99%
5mg
£43.00 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15096-50mg
JNJ 17203212
821768-06-3 98%
50mg
¥5352.00 2023-09-09
Ambeed
A668990-100mg
4-(3-(Trifluoromethyl)pyridin-2-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxamide
821768-06-3 99%
100mg
$337.0 2025-02-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7526-10mg
JNJ-17203212
821768-06-3 99.94%
10mg
¥ 1423 2023-09-07
eNovation Chemicals LLC
Y1229728-1g
JNJ-17203212
821768-06-3 95%
1g
$2000 2024-06-03
DC Chemicals
DC23207-250 mg
JNJ-17203212
821768-06-3
250mg
$800.0 2022-02-28
ChemScence
CS-5611-10mg
JNJ-17203212
821768-06-3 99.94%
10mg
$168.0 2022-04-26

JNJ 17203212 Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  18 h, rt
Reference
Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist
Swanson, Devin M.; et al, Journal of Medicinal Chemistry, 2005, 48(6), 1857-1872

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 < 5 °C; rt
2.1 Solvents: Dimethyl sulfoxide ;  18 h, rt
Reference
Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist
Swanson, Devin M.; et al, Journal of Medicinal Chemistry, 2005, 48(6), 1857-1872

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: 1-Butanol ;  18 h, reflux
2.1 Solvents: Dimethyl sulfoxide ;  18 h, rt
Reference
Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist
Swanson, Devin M.; et al, Journal of Medicinal Chemistry, 2005, 48(6), 1857-1872

JNJ 17203212 Raw materials

JNJ 17203212 Preparation Products

JNJ 17203212 Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:821768-06-3)JNJ 17203212
A899985
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):178.0/303.0/514.0/1385.0